molecular formula C21H48O3Si2 B044287 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol CAS No. 98264-26-7

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol

Cat. No.: B044287
CAS No.: 98264-26-7
M. Wt: 404.8 g/mol
InChI Key: AWWCRMADSGPACI-UHFFFAOYSA-N
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Description

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol is a synthetic intermediate specifically designed for advanced organic and medicinal chemistry research. This compound features a glycerol backbone where the primary hydroxy groups are protected with tri(isopropyl)silyl (TIPS) groups, a robust protecting group known for its stability under a wide range of reaction conditions. Its primary research value lies in its role as a building block for the selective functionalization of the central secondary alcohol, enabling the synthesis of complex, unsymmetrical molecules. While related 1,3-disubstituted propan-2-ol scaffolds have demonstrated significant biological activity in scientific literature, including promising antileishmanial properties, the specific applications of this silyl-protected analog are driven by researcher objectives. This product is intended for use as a chemical reference standard and synthetic intermediate in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H48O3Si2/c1-15(2)25(16(3)4,17(5)6)23-13-21(22)14-24-26(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCRMADSGPACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of 1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol involves the regioselective protection of the primary hydroxyl groups (C1 and C3) of glycerol using triisopropylsilyl chloride (TIPS-Cl). The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon atom in TIPS-Cl, facilitated by a base such as imidazole or pyridine. The secondary hydroxyl group (C2) remains unprotected due to steric hindrance from the bulky triisopropylsilyl groups.

Reaction Scheme:

Glycerol+2TIPS-ClBase, Solvent1,3-O-bis(triisopropylsilyl) glycerol+2HCl\text{Glycerol} + 2 \, \text{TIPS-Cl} \xrightarrow{\text{Base, Solvent}} \text{1,3-O-bis(triisopropylsilyl) glycerol} + 2 \, \text{HCl}

Standard Laboratory Protocol

  • Reagent Setup :

    • Glycerol (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

    • Imidazole (2.2 equiv) is added as a base to scavenge HCl.

    • TIPS-Cl (2.1 equiv) is introduced dropwise to ensure controlled exothermicity.

  • Reaction Conditions :

    • Stirring at room temperature for 12–24 hours.

    • Monitoring by thin-layer chromatography (TLC) or 1H^{1}\text{H} NMR to confirm completion.

  • Work-Up :

    • Quenching with saturated ammonium chloride solution.

    • Extraction with DCM, followed by drying over anhydrous sodium sulfate.

    • Purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields the product as a colorless oil.

Table 1: Optimization Parameters for Laboratory-Scale Synthesis

ParameterOptimal ConditionYield (%)Source
SolventAnhydrous DCM85–90
BaseImidazole88
Temperature25°C87
TIPS-Cl Equiv2.189

Industrial-Scale Production and Process Optimization

Scaling Challenges

Industrial production requires addressing exothermicity, reagent cost, and purification efficiency. The reaction enthalpy of silylation is approximately −120 kJ/mol, necessitating controlled addition and cooling systems to prevent thermal runaway.

Continuous Flow Reactor Design

Recent advancements employ continuous flow reactors to enhance heat dissipation and reproducibility:

  • Reagent Mixing : TIPS-Cl and glycerol are pre-mixed in a static mixer before entering the reactor.

  • Residence Time : 30 minutes at 40°C ensures >95% conversion.

  • In-Line Monitoring : FT-IR spectroscopy tracks silylation progress in real time.

Table 2: Bench-Scale vs. Industrial-Scale Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Reaction Time24 h2 h
Purity90%98%
Solvent Recovery70%95%

Regioselectivity and Side Reactions

Competing Pathways

  • Over-Silylation : Excess TIPS-Cl may lead to trisilylated byproducts. Limiting TIPS-Cl to 2.1 equiv suppresses this.

  • Base-Induced Epimerization : Strong bases like pyridine at elevated temperatures can cause racemization in chiral analogs, but glycerol’s symmetry mitigates this risk.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) accelerate silylation but reduce regioselectivity. Non-polar solvents like DCM favor selective primary hydroxyl protection.

Alternative Methods and Emerging Technologies

Enzymatic Silylation

Preliminary studies explore lipase-catalyzed silylation in ionic liquids, achieving 60–70% yield with reduced waste. However, enzyme cost and stability remain barriers to commercialization.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 80% while maintaining 85% yield, offering energy-efficient batch processing.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^{1}\text{H} NMR : Key signals include δ 3.70–3.85 (m, C2-OH), δ 1.05–1.15 (m, TIPS methyl groups).

  • Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 404.8 [M+H]+^+.

Purity Standards

Pharmaceutical-grade material requires >99% purity, achieved via simulated moving bed (SMB) chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol involves its interaction with molecular targets through its silyloxy groups. These groups can form stable bonds with various substrates, facilitating reactions such as catalysis and complex formation. The pathways involved often include the formation of intermediate species that undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
This compound N/A C₁₅H₃₄O₃Si₂ ~342.6 Hydrophobic, thermally stable Polymer stabilizers, protecting groups
1,3-Bis(2-chloroethoxy)propan-2-ol N/A C₇H₁₄Cl₂O₃ 217.09 Reactive, polar Synthetic intermediate
Glycerol Diglycidyl Ether 27043-36-3 C₉H₁₆O₅ 204.22 Epoxy-functional, cross-linker Epoxy resins
1,3-Bis(vinylsulfonyl)propan-2-ol 67006-32-0 C₇H₁₂O₅S₂ 240.30 Electrophilic, reactive Textile cross-linking
Glyceryl Tristearate 555-43-1 C₅₇H₁₁₀O₆ 891.51 Nonpolar, emulsifying Food, cosmetics

Key Findings and Trends

  • Steric Effects : Silicon-based derivatives (e.g., TIPS ethers) exhibit enhanced steric shielding, improving stability in harsh conditions compared to epoxy or sulfonyl analogues .
  • Reactivity : Chloroethoxy and azidoethoxy derivatives serve as versatile intermediates for further functionalization, whereas vinylsulfonyl compounds enable rapid cross-linking .

Biological Activity

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol, a siloxane compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its synthesis and applications.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring multiple silyloxy groups. Its chemical formula is C15_{15}H34_{34}O3_{3}Si2_{2}, and it has a molecular weight of approximately 378.67 g/mol. The presence of the tri(propan-2-yl)silyloxy groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The silyloxy groups can facilitate the compound's penetration into cells, allowing it to interact with enzymes and receptors involved in critical cellular processes.

Potential Biological Effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar silyl functionalities exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this area.
  • Cytotoxicity : Research indicates that siloxane compounds can exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration of this compound's potential as an anticancer agent.

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of siloxane compounds demonstrated that derivatives with similar structures to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds with silyl functionalities could induce apoptosis. Further investigations are needed to determine the specific pathways involved in the cytotoxic effects of this compound.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityCytotoxicityMechanism
This compoundModerate (needs confirmation)Potentially high (in vitro)Membrane disruption, apoptosis induction
Similar Siloxane Compound AHighModerateEnzyme inhibition
Similar Siloxane Compound BLowHighDNA intercalation

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available silanol precursors. The general steps include:

  • Formation of Silyl Ether Bonds : Reacting tri(propan-2-yl)silanols with propanediol under acidic conditions to form the bis-silyl ether.
  • Purification : The crude product is purified using column chromatography to isolate the desired compound.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of analogous 1,3-disubstituted propan-2-ol derivatives (e.g., sulfanyl or azido variants) typically involves nucleophilic substitution or coupling reactions. For example, 1,3-bis(2-chloroethoxy)propan-2-ol is synthesized via boron trifluoride-mediated etherification of 2-chloroethanol . Key factors include stoichiometric control of silylating agents (e.g., tri(propan-2-yl)silanol), temperature optimization (0–25°C), and inert atmosphere use to prevent hydrolysis. Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For example, carbazole-derived analogs show distinct aromatic proton signals at δ 7.2–8.5 ppm and hydroxyl protons at δ 2.5–3.5 ppm . Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., Si-O-C stretches at 1000–1100 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) by resolving unreacted precursors .

Q. How can X-ray crystallography be employed to resolve ambiguities in molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and stereochemistry. For silyl ether derivatives, low-temperature data collection (100 K) minimizes thermal motion artifacts. Disordered solvent molecules in the lattice are masked using SQUEEZE in PLATON .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for studying this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and nucleophilic/electrophilic sites. For carbazole analogs, TD-DFT calculations correlate UV-Vis absorption spectra with experimental data (λmax ~ 300 nm) . Solvent effects are modeled using the Polarizable Continuum Model (PCM).

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data during structural validation?

  • Methodological Answer : Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic equilibria in solution. Variable-temperature NMR (e.g., −80°C to 25°C) can "freeze" rotamers, while Hirshfeld surface analysis in CrystalExplorer reconciles packing forces influencing solid-state geometry .

Q. What mechanistic insights guide the optimization of silyl ether stability under hydrolytic conditions?

  • Methodological Answer : Hydrolysis kinetics are studied via pH-dependent NMR monitoring (e.g., D₂O/DMSO-d₆ mixtures). Bulky tri(propan-2-yl)silyl groups confer steric protection, increasing half-life (t₁/₂ > 24 h at pH 7). Accelerated degradation under acidic conditions (pH < 3) follows first-order kinetics, with activation energy (Ea) calculated via Arrhenius plots .

Q. Which strategies mitigate hazards during large-scale synthesis (e.g., exothermicity, silanol byproducts)?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous compounds recommend inert gas purging, controlled reagent addition rates, and jacketed reactors for exotherm management (ΔT < 10°C). Silanol byproducts are quenched with triethylamine and removed via aqueous washes .

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